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Compound of Interest

Compound Name:

(3aS,4R,9bR)-4-(6-bromo-1,3-

benzodioxol-5-yl)-8-propan-2-yl-

3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinoline

Cat. No.: B607582 Get Quote

Introduction
The G-1 compound, scientifically known as 1-[4-(6-Bromobenzodioxol-5-yl)-3a,4,5,9b-

tetrahydro-3H-cyclopenta[c]quinolin-8-yl]-ethanone, is a pioneering molecule in the study of

non-classical estrogen signaling. Its discovery as the first selective agonist for the G protein-

coupled estrogen receptor (GPER), formerly known as GPR30, has been instrumental in

elucidating the receptor's physiological and pathological roles independent of the classical

nuclear estrogen receptors (ERα and ERβ). This technical guide provides an in-depth overview

of the G-1 compound, covering its history, synthesis, biological activity, and the signaling

pathways it modulates. It is intended for researchers, scientists, and professionals in drug

development who are interested in the nuanced field of estrogen receptor biology and its

therapeutic potential.

Discovery and History
The journey to understanding GPER-mediated signaling was significantly advanced by a

combined virtual and biomolecular screening effort that identified G-1 as a selective agonist for

this receptor. Prior to the discovery of G-1, the specific functions of GPER were challenging to

distinguish from those of ERα and ERβ due to the overlapping ligand specificity of 17β-

estradiol. G-1's ability to activate GPER without engaging the classical estrogen receptors

provided a critical tool to dissect these distinct signaling pathways. This breakthrough has
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spurred a wave of research into GPER's involvement in a wide array of physiological

processes, including cardiovascular function, neuroprotection, and cancer progression.

Quantitative Data Summary
The following table summarizes key quantitative data for the G-1 compound, providing a

comparative overview of its binding affinity and functional potency.

Parameter Value Cell Line/System Reference

Ki 11 nM

EC50 2 nM

IC50 (Migration) 0.7 nM SKBr3 cells

IC50 (Migration) 1.6 nM MCF-7 cells

Note: Ki (inhibitor constant) reflects the binding affinity of G-1 to GPER. EC50 (half maximal

effective concentration) indicates the concentration of G-1 required to elicit a half-maximal

response. IC50 (half maximal inhibitory concentration) represents the concentration of G-1

needed to inhibit a specific biological process by 50%.

Experimental Protocols
Chemical Synthesis of G-1
The synthesis of G-1 is achieved through a highly efficient, diastereoselective Sc(III)-catalyzed

aza-Diels-Alder cyclization. Two primary methods, a multicomponent approach and a stepwise

procedure, have been described.

Method B: Stepwise Cyclization (General Procedure)

Imine Formation: Aniline (1 mmol) and aldehyde (1 mmol) are dissolved in methanol (2 cm³).

The solvent is then removed in vacuo to yield a viscous oil. This oil is heated at 170–180 °C

under an argon atmosphere for 5 minutes to form the corresponding imine.

Cyclization: The resulting imine is dissolved in a specified solvent (4 cm³). To this solution,

cyclopentadiene (0.330 g, 5.0 mmol) and a solution of scandium triflate (0.049 g, 0.1 mmol)
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in the solvent (0.5 mL) are added.

Reaction: The reaction mixture is stirred at a specified temperature for 2–15 hours.

Purification: The volatile components are removed in vacuo. The residue is then purified by

preparative silica gel column chromatography.

Synthesis of 1-((3aS,4R,9bR)-4-(6-bromobenzo[d]dioxol-5-yl)-3a,4,5, 9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl)ethanone (G-1)

Following Method B, the imine 2 (0.346 g, 1 mmol) and cyclopentadiene (0.330 g, 5.0 mmol)

are mixed in DCM (4 cm³). A catalytic amount of Sc(OTf)₃ (0.049 g, 0.1 mmol) in DCM (0.2

cm³) is added, and the mixture is stirred at 0 °C for 4.0 hours. After removal of volatiles, the

residue is purified by preparative silica gel column chromatography using ethyl

acetate/hexanes (10:90) to yield G-1 as a white solid (0.390 g, 95% yield, endo:exo = 98:02).

In Vitro and In Vivo Experimental Approaches
The characterization of G-1's biological activity involves a range of in vitro and in vivo assays.

While specific, detailed protocols are often method- and lab-dependent, the general

approaches are outlined below.

In Vitro Studies:

Binding Assays: To determine the binding affinity (Ki) of G-1 to GPER, competitive binding

assays are typically performed using radiolabeled ligands.

Signaling Assays: To measure the functional potency (EC50), various assays are employed

to detect downstream signaling events upon GPER activation. A common method involves

measuring the increase in intracellular calcium concentration ([Ca²⁺]c) using fluorescent

calcium indicators like Fluo-4.

Cell Migration Assays: The inhibitory effect of G-1 on cancer cell migration (IC50) can be

assessed using Boyden chamber assays or wound-healing assays.

Cell Cycle Analysis: The impact of G-1 on cell cycle progression is analyzed by flow

cytometry after staining cells with a DNA-intercalating dye like propidium iodide.
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In Vivo Studies:

Animal Models: To evaluate the therapeutic potential of G-1, various animal models of

diseases such as multiple sclerosis and cancer are utilized.

Pharmacokinetic Studies: While specific ADME (Absorption, Distribution, Metabolism, and

Excretion) data for G-1 is not readily available in the public domain, such studies are crucial

in drug development. These studies typically involve administering G-1 to animals and

measuring its concentration in plasma and various tissues over time to determine

parameters like clearance and volume of distribution.

Signaling Pathways
Activation of GPER by G-1 initiates a cascade of intracellular signaling events that are distinct

from the genomic actions of classical estrogen receptors. One of the well-characterized

pathways involves the transactivation of the Epidermal Growth Factor Receptor (EGFR).

Upon G-1 binding, GPER activates a Gs-coupled pathway, leading to the stimulation of

adenylyl cyclase and an increase in intracellular cAMP. This is often accompanied by a rapid

increase in intracellular calcium, mobilized from endoplasmic reticulum stores. A key event in

GPER signaling is the involvement of Src, a non-receptor tyrosine kinase. Activated Src can

cleave matrix metalloproteinases (MMPs), which in turn release heparin-binding EGF-like

growth factor (HB-EGF). The released HB-EGF then binds to and activates EGFR, leading to

the activation of downstream pathways such as the ERK1/2 signaling cascade. This complex

signaling network ultimately influences a variety of cellular processes, including proliferation,

migration, and apoptosis.
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Caption: GPER signaling pathway initiated by G-1.
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Caption: Experimental workflow for G-1 characterization.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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